Ginsenoside Rk1 Exhibits Superior NMDA Receptor Inhibition Compared to Rg3 and Rg5
Ginsenoside Rk1 demonstrates the most effective inhibition of NMDA receptors among a panel of structurally related ginsenosides. In a head-to-head study using cultured rat hippocampal neurons, Rk1's inhibitory potency exceeded that of ginsenosides Rg3 and Rg5, as well as a mixture of Rg5/Rk1 and the aglycone protopanaxadiol [1]. The study used both calcium imaging and whole-cell patch-clamp techniques to confirm this differential activity. This finding positions Rk1 as a distinct tool compound for investigating NMDAR-mediated pathways.
| Evidence Dimension | Inhibition of NMDA Receptors |
|---|---|
| Target Compound Data | Most effective inhibitor among tested group |
| Comparator Or Baseline | Ginsenosides Rg3 and Rg5 exhibited similar, but lesser, inhibitory potencies |
| Quantified Difference | Not quantified as IC50; Rk1 qualitatively most effective |
| Conditions | Cultured rat hippocampal neurons; fura-2-based calcium imaging and whole-cell patch-clamp |
Why This Matters
This direct comparative evidence supports the selection of Rk1 over Rg3 or Rg5 for studies specifically focused on NMDAR-mediated neurotransmission or excitotoxicity.
- [1] Jung JS, et al. Ginsenoside Rk1 is a novel inhibitor of NMDA receptors in cultured rat hippocampal neurons. J Ginseng Res. 2020;44(3):490-497. View Source
